molecular formula C15H13FO3 B14761794 2-(Benzyloxy)-5-fluoro-3-methylbenzoic acid

2-(Benzyloxy)-5-fluoro-3-methylbenzoic acid

Cat. No.: B14761794
M. Wt: 260.26 g/mol
InChI Key: NSEYYGSFPXFZDF-UHFFFAOYSA-N
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Description

2-(Benzyloxy)-5-fluoro-3-methylbenzoic acid is an organic compound with a complex structure that includes a benzyloxy group, a fluorine atom, and a methyl group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzyloxy)-5-fluoro-3-methylbenzoic acid typically involves multiple steps. One common method includes the following steps:

    Methylation: The methyl group can be introduced using methyl iodide in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(Benzyloxy)-5-fluoro-3-methylbenzoic acid can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form a corresponding alcohol or alkane.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous conditions.

    Substitution: Sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products

    Oxidation: Benzoic acid derivatives.

    Reduction: Benzyl alcohol derivatives.

    Substitution: Various substituted benzoic acids depending on the nucleophile used.

Scientific Research Applications

2-(Benzyloxy)-5-fluoro-3-methylbenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(Benzyloxy)-5-fluoro-3-methylbenzoic acid involves its interaction with specific molecular targets. The benzyloxy group can participate in hydrogen bonding and π-π interactions, while the fluorine atom can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(Benzyloxy)-5-fluorobenzoic acid: Lacks the methyl group, which may affect its reactivity and biological activity.

    2-(Benzyloxy)-3-methylbenzoic acid: Lacks the fluorine atom, which may influence its chemical stability and interactions.

    5-Fluoro-3-methylbenzoic acid: Lacks the benzyloxy group, which may reduce its potential for hydrogen bonding and π-π interactions.

Uniqueness

2-(Benzyloxy)-5-fluoro-3-methylbenzoic acid is unique due to the presence of all three functional groups (benzyloxy, fluorine, and methyl) on the benzoic acid core. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C15H13FO3

Molecular Weight

260.26 g/mol

IUPAC Name

5-fluoro-3-methyl-2-phenylmethoxybenzoic acid

InChI

InChI=1S/C15H13FO3/c1-10-7-12(16)8-13(15(17)18)14(10)19-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H,17,18)

InChI Key

NSEYYGSFPXFZDF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1OCC2=CC=CC=C2)C(=O)O)F

Origin of Product

United States

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